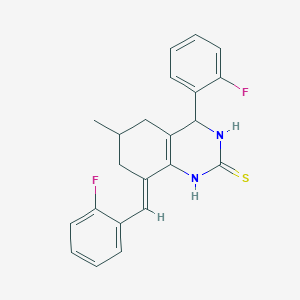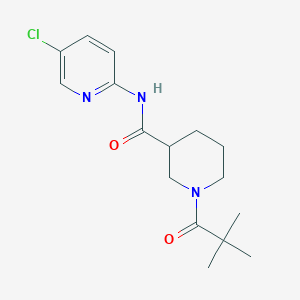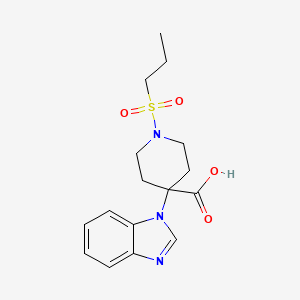![molecular formula C25H24N2O B5292075 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants. It has been used in traditional medicine for centuries and has gained significant attention in recent years due to its potential therapeutic properties. Harmine has been studied extensively for its ability to modulate various biological systems and has shown promising results in treating several diseases.
Mécanisme D'action
Harmine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, including monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's antidepressant and anxiolytic effects. Harmine has also been shown to interact with various receptors in the brain, including the serotonin 5-HT2A receptor, which may contribute to its psychedelic effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Harmine has also been shown to have anti-inflammatory effects, which may contribute to its potential in treating inflammatory diseases. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has a relatively low toxicity, which makes it a safer option for use in experiments. However, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's psychedelic effects may make it difficult to use in certain experiments, and its effects on various biological systems may be difficult to isolate and study.
Orientations Futures
There are several future directions for research on 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential in treating various psychiatric disorders. Further research is needed to determine the optimal dosages and administration methods for 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in treating these disorders. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's potential in treating infectious diseases and cancer should be further explored. Finally, more research is needed to understand the mechanisms of 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's effects on various biological systems, which may lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
Harmine can be synthesized in a variety of ways, including extraction from plants or chemical synthesis. The chemical synthesis of 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,3,4,9-tetrahydro-1H-beta-carboline with 3-benzyloxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Harmine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. Harmine has also been studied for its potential in treating various psychiatric disorders, including depression, anxiety, and addiction. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antimicrobial properties and has been studied as a potential treatment for infectious diseases.
Propriétés
IUPAC Name |
2-[(3-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-2-7-19(8-3-1)18-28-21-10-6-9-20(15-21)16-27-14-13-23-22-11-4-5-12-24(22)26-25(23)17-27/h1-12,15,26H,13-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROFWGLSOWNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)

![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
